Di-tert-pentyl Disulphide (DTAD): Physicochemical Profiling and Applications in Advanced Drug Delivery
Di-tert-pentyl Disulphide (DTAD): Physicochemical Profiling and Applications in Advanced Drug Delivery
Executive Summary
Di-tert-pentyl disulphide (DTAD, CAS 34965-30-5) is a highly specialized, sterically hindered aliphatic disulfide[1]. In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and targeted prodrugs, the stability of the linker in systemic circulation is the primary determinant of safety and efficacy. By leveraging the immense steric bulk of the tert-pentyl moiety, DTAD serves as a critical precursor and structural model for designing cleavable linkers that resist premature degradation in the bloodstream while ensuring rapid payload release within the highly reducing tumor microenvironment.
Structural Causality and Physicochemical Profile
The core utility of DTAD stems directly from its molecular architecture. Unhindered linear disulfides are highly susceptible to nucleophilic attack by serum thiols (such as reduced human serum albumin) via thiol-disulfide exchange, leading to off-target toxicity [2].
By introducing bulky α -substituents—specifically the gem-dimethyl and ethyl groups inherent to the tert-pentyl structure—DTAD creates a robust steric shield around the sulfur-sulfur bond [3]. This structural feature significantly raises the activation energy required for a nucleophile to reach the transition state. Consequently, the kinetics of reduction in the bloodstream are drastically retarded, yet the bond remains fully responsive to the high intracellular glutathione (GSH) concentrations (1–10 mM) found inside cancer cells [4]. Furthermore, the added ethyl group increases the lipophilicity (LogP) of the molecule compared to its tert-butyl homologue, which is highly advantageous for driving the passive diffusion of cleaved payloads across lipid membranes.
Quantitative Comparative Data
To illustrate the physicochemical impact of steric hindrance, the quantitative properties of DTAD are summarized alongside its linear and hindered homologues for easy comparison.
| Compound | CAS Number | Molecular Weight | Density (g/mL) | Boiling Point (°C) | Steric Hindrance Level |
| Di-n-amyl disulfide | 112-51-6 | 206.41 g/mol | ~0.90 | ~225 | Low (Linear, unhindered) |
| Di-tert-butyl disulfide | 110-06-5 | 178.36 g/mol | 0.923 | 200 - 201 | High (gem-dimethyl) [5] |
| Di-tert-pentyl disulphide | 34965-30-5 | 206.41 g/mol | ~0.92 | 230 - 240 | Very High (gem-dimethyl + ethyl)[1] |
| Di-tert-dodecyl disulfide | 27458-90-8 | 402.80 g/mol | 0.910 | 321 | Extreme [6] |
Mechanistic Pathway of Disulfide Exchange
The following diagram maps the kinetic bottleneck introduced by the tert-pentyl groups during a nucleophilic attack by intracellular glutathione (GSH).
Mechanistic pathway of sterically hindered di-tert-pentyl disulphide undergoing exchange.
Self-Validating Experimental Protocols
Kinetic Evaluation of DTAD Reduction via Dithiothreitol (DTT)
Objective: To empirically quantify the steric resistance of DTAD against reduction. Causality: DTT is a potent reducing agent. Due to the bulky tert-pentyl groups, the nucleophilic attack by DTT is sterically impeded, requiring higher activation energy. A co-solvent system is strictly required to accommodate DTAD's high lipophilicity (LogP ~4.8).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve DTAD in HPLC-grade acetonitrile (ACN) to yield a 10 mM stock solution.
-
Buffer Formulation: Prepare a 100 mM DTT stock in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 1 mM EDTA to chelate trace metals and prevent auto-oxidation.
-
Reaction Initiation: Combine the DTAD and DTT stocks in a 1:10 molar ratio (1 mM DTAD, 10 mM DTT final) within a 50% ACN/PBS co-solvent mixture. Incubate at 37 °C under continuous agitation.
-
Kinetic Sampling: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately quench the reaction by adding 10 µL of 1 M HCl, lowering the pH to <4 to instantly halt thiol-disulfide exchange.
-
Quantification: React the quenched aliquots with Ellman’s reagent (DTNB) and measure absorbance at 412 nm, or analyze via RP-HPLC (C18 column, UV detection at 210 nm) to quantify the released tert-amyl mercaptan (CAS 1679-09-0) [7].
Self-Validation System: This assay validates itself through mass balance. The molar generation of tert-amyl mercaptan must directly inversely correlate with the depletion of the intact DTAD peak on the HPLC chromatogram. A calculated half-life ( t1/2 ) exceeding 10 hours confirms the intended steric shielding, whereas an unhindered control (di-n-amyl disulfide) will show t1/2 < 1 hour.
Synthesis of a Sterically Hindered ADC Linker Precursor
Objective: To utilize DTAD for transferring a sterically hindered disulfide protecting group onto a cytotoxic payload. Causality: Using a massive molar excess of DTAD prevents the payload from forming homodimers and drives the thermodynamic equilibrium toward the desired mixed asymmetric disulfide.
Step-by-Step Methodology:
-
Solvation: Dissolve the free-thiol-bearing payload (1 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative dimerization.
-
Reagent Addition: Introduce a 5-fold molar excess (5 eq) of DTAD to the reaction vessel.
-
Catalysis: Add a catalytic amount of triethylamine (TEA, 0.1 eq). Causality: TEA deprotonates the payload's thiol to a highly nucleophilic thiolate anion, which is necessary to overcome the high activation energy barrier imposed by DTAD's steric bulk.
-
Thermal Incubation: Stir the reaction at 45 °C for 24 hours. The elevated temperature provides the kinetic energy required to reach the hindered transition state.
-
Purification: Monitor completion via LC-MS. Precipitate the resulting mixed disulfide product in cold diethyl ether, centrifuge, and purify via preparative HPLC.
Self-Validation System: LC-MS analysis must confirm the exact mass of the asymmetric mixed disulfide without the presence of payload-payload homodimers. The stability of the purified linker in PBS (pH 7.4) over 7 days validates its suitability for systemic circulation.
Applications in Advanced Drug Delivery
The integration of tert-pentyl and similarly hindered disulfides has revolutionized the design of Antibody-Drug Conjugates (ADCs) and Antisense Oligonucleotide Conjugates (AOCs) [8]. For instance, in maytansinoid-based ADCs (such as those utilizing DM3 or DM4 payloads), modulating the steric hindrance directly correlates with the in vivo efficacy and safety profile [4]. Furthermore, the highly lipophilic nature of the tert-pentyl group enhances the membrane permeability of the cleaved payload catabolite. This promotes a potent "bystander effect," where the active drug diffuses out of the primary target cell to eradicate adjacent, antigen-negative tumor cells, thereby overcoming tumor heterogeneity [9].
References
-
Disulfide based prodrugs for cancer therapy Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Hindered Disulfide Bonds to Regulate Release Rate of Model Drug from Mesoporous Silica ACS Applied Materials & Interfaces URL:[Link]
-
Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance Cancer Research (AACR Journals) URL:[Link]
Sources
- 1. scent.vn [scent.vn]
- 2. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Di-tert-butyl disulfide | 110-06-5 [chemicalbook.com]
- 6. DI-TERT-DODECYL DISULFIDE | 27458-90-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. What Are AOC Linkers? | BroadPharm [broadpharm.com]
- 9. aacrjournals.org [aacrjournals.org]
